NAD+ (lithium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

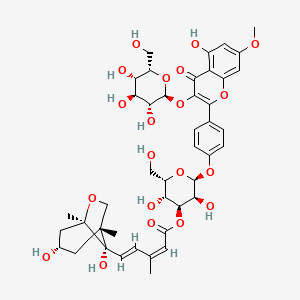

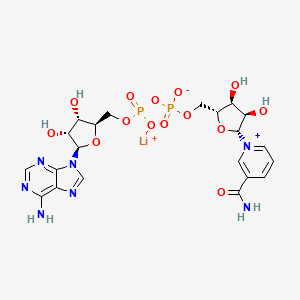

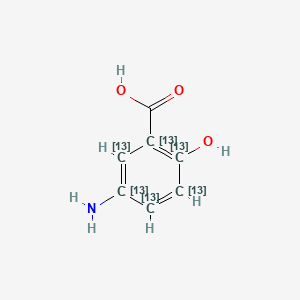

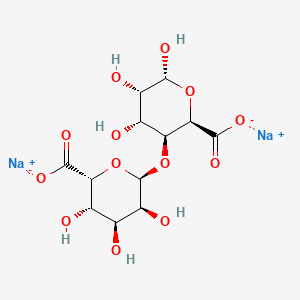

Nicotinamide adenine dinucleotide (lithium) is a compound that plays a crucial role in cellular metabolism. It is a coenzyme found in all living cells and is involved in redox reactions, carrying electrons from one reaction to another. This compound exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). The lithium salt of nicotinamide adenine dinucleotide is used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide adenine dinucleotide (lithium) typically involves the combination of nicotinamide, adenine, and lithium ions under controlled conditions. The process begins with the formation of nicotinamide mononucleotide, which is then combined with adenine to form nicotinamide adenine dinucleotide. The lithium salt is formed by introducing lithium ions into the reaction mixture.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide (lithium) involves large-scale fermentation processes using genetically engineered microorganisms These microorganisms are designed to overproduce the precursors of nicotinamide adenine dinucleotide, which are then extracted and purified

Análisis De Reacciones Químicas

Types of Reactions

Nicotinamide adenine dinucleotide (lithium) undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an oxidizing agent, accepting electrons from other molecules and becoming reduced to NADH.

Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation-Reduction Reactions: Common reagents include hydrogen donors such as alcohols and aldehydes. Conditions typically involve the presence of enzymes like dehydrogenases.

Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions to facilitate substitution reactions.

Major Products Formed

Oxidation-Reduction Reactions: The major product formed is NADH, which can be further used in various metabolic pathways.

Substitution Reactions: The products depend on the specific reagents used but generally involve the replacement of functional groups on the nicotinamide adenine dinucleotide molecule.

Aplicaciones Científicas De Investigación

Nicotinamide adenine dinucleotide (lithium) has a wide range of scientific research applications, including:

Chemistry: It is used as a coenzyme in various chemical reactions, particularly in redox reactions.

Biology: It plays a crucial role in cellular metabolism, energy production, and DNA repair.

Medicine: It is being studied for its potential in treating age-related diseases and metabolic disorders.

Industry: It is used in the production of biofuels and other industrial processes that require efficient electron transfer.

Mecanismo De Acción

The mechanism of action of nicotinamide adenine dinucleotide (lithium) involves its role as a coenzyme in redox reactions. It accepts electrons from other molecules, becoming reduced to NADH. This reduced form can then donate electrons to other molecules, facilitating various metabolic processes. The molecular targets include enzymes involved in the electron transport chain, such as dehydrogenases and oxidoreductases.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide Mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide, involved in similar metabolic pathways.

Nicotinamide Riboside (NR): Another precursor to nicotinamide adenine dinucleotide, used in dietary supplements to boost NAD+ levels.

Nicotinic Acid (NA): A form of vitamin B3 that can be converted to nicotinamide adenine dinucleotide in the body.

Uniqueness

Nicotinamide adenine dinucleotide (lithium) is unique due to its lithium salt form, which enhances its stability and solubility. This makes it particularly useful in industrial applications where these properties are essential. Additionally, its role as a coenzyme in redox reactions sets it apart from other similar compounds that may not participate in such reactions as efficiently.

Propiedades

Fórmula molecular |

C21H26LiN7O14P2 |

|---|---|

Peso molecular |

669.4 g/mol |

Nombre IUPAC |

lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

Clave InChI |

ZTHNLNKHGSMWKH-QYZPTAICSA-M |

SMILES isomérico |

[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES canónico |

[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)